molecular formula C30H51N5O7 B190966 Destruxin B CAS No. 2503-26-6

Destruxin B

Cat. No.: B190966
CAS No.: 2503-26-6
M. Wt: 593.8 g/mol
InChI Key: GNBHVMBELHWUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Destruxin B is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. It was first discovered in 1962 along with other destruxins. This compound is known for its insecticidal, antiviral, and phytotoxic activities. Additionally, it exhibits immunosuppressive, antitumor, and antiresorptive properties .

Biochemical Analysis

Biochemical Properties

The current research does not provide detailed information about the enzymes, proteins, and other biomolecules it interacts with.

Cellular Effects

There is a lack of information on how Unii-7R6CR62kfe influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the molecular formula of Unii-7R6CR62kfe is C30H51N5O7

Temporal Effects in Laboratory Settings

There is currently no available information on the changes in the effects of Unii-7R6CR62kfe over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is no available information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no available information on how Unii-7R6CR62kfe is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of destruxin B involves macrolactonization as a key reaction. The combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis and macrolactonization in solution has been successful. The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis on a gram scale using solution-phase synthesis has been achieved, indicating potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Destruxin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups within this compound.

    Substitution: Substitution reactions can occur at specific sites within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Destruxin B has a wide range of scientific research applications:

Mechanism of Action

Destruxin B exerts its effects through several mechanisms:

Comparison with Similar Compounds

Destruxin B is part of a family of destruxins, which includes destruxin A, destruxin E, and others. These compounds share similar cyclodepsipeptidic structures but differ in their specific amino acid residues and side chains. For example:

Properties

IUPAC Name

16-butan-2-yl-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBHVMBELHWUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H51N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947891
Record name 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503-26-6
Record name Destruxin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Destruxin B
Reactant of Route 2
Destruxin B
Reactant of Route 3
Destruxin B
Reactant of Route 4
Destruxin B
Reactant of Route 5
Destruxin B
Reactant of Route 6
Destruxin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.